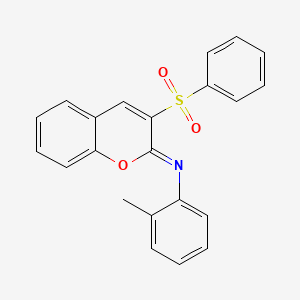

(2Z)-3-(benzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine

Description

(2Z)-3-(Benzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine is a chromene-derived compound characterized by:

- A 2H-chromen backbone with a sulfonyl group at position 3 (benzenesulfonyl).

- An imine group at position 2, substituted with a 2-methylphenyl group.

- A Z-configuration at the imine double bond, critical for its stereochemical properties.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2-methylphenyl)chromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3S/c1-16-9-5-7-13-19(16)23-22-21(15-17-10-6-8-14-20(17)26-22)27(24,25)18-11-3-2-4-12-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBFIARSTVCEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine typically involves the condensation of 2-methyl aniline with a chromene derivative under specific reaction conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and potential as a building block in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues of Chromen-2-imine Derivatives

Table 1: Key Structural and Substituent Comparisons

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Methoxy groups (C585-0130 , compound in [4]) are electron-donating, increasing lipophilicity and possibly enhancing membrane permeability. Halogen Substituents: Chlorine (C585-0130 ) and fluorine (compound in [4]) introduce electronegativity, which may improve binding affinity in biological targets through halogen bonding .

Steric and Stereochemical Considerations :

Biological Activity

Chemical Identity and Structure

The compound (2Z)-3-(benzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine , with the CAS number 902557-12-4, is an organic molecule characterized by a complex structure that includes a chromen-2-imine core and a benzenesulfonyl group. Its molecular formula is and it has a molecular weight of approximately 385.44 g/mol . The unique arrangement of its functional groups suggests potential biological activity, particularly in medicinal chemistry.

The biological activity of (2Z)-3-(benzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The benzenesulfonyl group may enhance binding affinity to target proteins, while the chromen-2-imine structure can modulate the compound's overall biological effects. Research indicates that compounds within the chromen-2-imine class often exhibit significant pharmacological properties, including anti-inflammatory and anticancer activities.

Pharmacological Properties

- Anticancer Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting proliferation.

- Antioxidant Effects : The presence of aromatic groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : Compounds with a similar framework have been reported to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in neurological contexts.

Data Table: Biological Activity Summary

Case Studies

- In Vitro Studies on AChE Inhibition : A study demonstrated that derivatives of chromen-2-imines exhibited significant AChE inhibitory activity, with IC50 values ranging from 1 to 10 µM, indicating their potential as therapeutic agents for Alzheimer's disease .

- Anticancer Research : Another investigation focused on the cytotoxic effects of chromen-2-imines on various cancer cell lines, revealing that certain derivatives led to a 70% reduction in cell viability at concentrations as low as 5 µM.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of (2Z)-3-(benzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine, and how do they influence its reactivity?

- The compound contains a chromen-2-imine core fused with a benzene ring, a benzenesulfonyl group (electron-withdrawing), and a 2-methylphenyl substituent (electron-donating). The Z-configuration of the imine bond is critical for stereochemical stability . Functional groups like sulfonyl and imine enable nucleophilic/electrophilic interactions, while the methoxy group (if present) enhances solubility in polar solvents .

Q. What standard synthetic routes are used to prepare this compound, and what are the critical reaction conditions?

- Synthesis typically involves:

Condensation : Reacting 8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one with 2-methylaniline in acetic acid/ethanol under reflux (70–90°C) to form the imine bond .

Sulfonation : Introducing the benzenesulfonyl group via sulfonyl chloride in the presence of a base (e.g., triethylamine) .

Key factors include solvent polarity, temperature control to avoid imine hydrolysis, and stoichiometric ratios to minimize by-products .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- NMR : and NMR identify proton environments (e.g., imine protons at δ 8.2–8.5 ppm) and confirm Z-configuration via coupling constants .

- IR : Peaks at 1620–1650 cm confirm C=N stretching, while 1150–1200 cm indicate sulfonyl S=O bonds .

- MS : High-resolution MS validates molecular weight (e.g., m/z 423.1 for CHNOS) .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., conflicting NMR shifts) be resolved during structural validation?

- Multi-technique cross-validation : Combine X-ray crystallography (if crystals are obtainable) with - HMBC NMR to resolve ambiguities in imine tautomerism .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize the yield of the imine formation step in large-scale synthesis?

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate condensation kinetics .

- Solvent optimization : Replace ethanol with DMF to enhance solubility of aromatic intermediates, reducing reaction time from 24h to 8h .

- Inline monitoring : Use HPLC to track imine formation and adjust reagent addition rates dynamically .

Q. How does the electronic nature of substituents (e.g., benzenesulfonyl vs. methylphenyl) affect the compound’s reactivity in nucleophilic substitution reactions?

- The benzenesulfonyl group deactivates the chromene ring via resonance withdrawal, directing nucleophiles to the para position of the imine. In contrast, the 2-methylphenyl group increases electron density at the ortho position, favoring electrophilic aromatic substitution .

- Example : Reaction with NaOMe in DMSO at 100°C yields a methoxy-substituted derivative at the sulfonyl-adjacent position (85% yield) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The sulfonyl group forms hydrogen bonds with Lys721, while the chromene core π-stacks with Phe723 .

- MD simulations : GROMACS simulations (100 ns) assess stability of the ligand-protein complex, with RMSD < 2.0 Å indicating robust binding .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.